Talazoparib-13C,d4
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Overview
Description
Talazoparib-13C,d4 is a labeled derivative of Talazoparib, which is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. This compound is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Talazoparib-13C,d4 involves the incorporation of carbon-13 and deuterium into the Talazoparib molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their incorporation into the final Talazoparib structure. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to maintain the purity and isotopic labeling of the compound. The production is carried out under strict quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Talazoparib-13C,d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Talazoparib-13C,d4 is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Used in studies of DNA repair mechanisms and enzyme activity.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.
Industry: Used in the development of new drugs and therapeutic agents .
Mechanism of Action
Talazoparib-13C,d4 exerts its effects by inhibiting PARP enzymes, which play a crucial role in DNA repair. By inhibiting these enzymes, this compound induces synthetic lethality in cancer cells with defective DNA repair mechanisms, particularly those with BRCA1 or BRCA2 mutations. This leads to the accumulation of DNA damage and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another PARP inhibitor used in cancer therapy.
Rucaparib: A PARP inhibitor with similar applications.
Niraparib: Another PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness
Talazoparib-13C,d4 is unique due to its isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where detailed understanding of drug behavior is required .
Properties
Molecular Formula |
C19H14F2N6O |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(11S,12R)-7-fluoro-12-(2-methyl-1,2,4-triazol-3-yl)-11-(2,3,5,6-tetradeuterio-4-fluorophenyl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1/i2D,3D,4D,5D,16+1 |
InChI Key |
HWGQMRYQVZSGDQ-UWQIOMAISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[13C@@H]2[C@H](C3=NNC(=O)C4=C3C(=CC(=C4)F)N2)C5=NC=NN5C)[2H])[2H])F)[2H] |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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